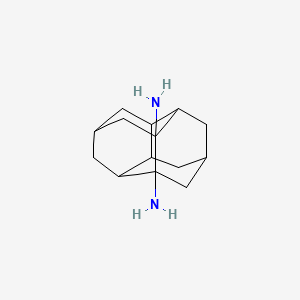

rac-1,2-Diaminodiamantane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“rac-1,2-Diaminodiamantane” is a bulky, lipophilic, and chiral ligand . It has been used in the preparation of new platinum(II) complexes with chloride and oxalate ligands . These complexes have been evaluated as anti-proliferation agents for human ovarian cancer cell lines .

Synthesis Analysis

The synthesis of “this compound” involves its employment in the preparation of new platinum(II) complexes with chloride and oxalate ligands . The dichloride complexes, which have a higher solubility, were evaluated as anti-proliferation agents for human ovarian cancer cell lines .Molecular Structure Analysis

The unit cell of (S,S)-1,2-diaminodiamantane was determined using 9978 reflections and the structure was solved in the monoclinic space group P21 . The asymmetric unit contains the cation, two chloride anions, and a methanol molecule .Chemical Reactions Analysis

The binding of diamondoid-based platinum complexes to nucleotides was tested for both enantiomers with guanosine monophosphate (GMP) and deoxyguanosine monophosphate (dGMP). It occurs at a similar or faster rate for both isomers compared to cisplatin despite greatly increased steric demand .Mecanismo De Acción

Target of Action

The primary target of rac-1,2-Diaminodiamantane is the human ovarian cancer cell lines A2780 and cisplatin-resistant A2780cis . The compound interacts with these cells, leading to antiproliferative activity .

Mode of Action

This compound is a bulky, lipophilic, and chiral ligand that forms platinum(II) complexes with chloride and oxalate ligands . The dichloride complexes have a higher solubility and were evaluated as anti-proliferation agents . The binding of diamondoid-based platinum complexes to nucleotides was tested for both enantiomers with guanosine monophosphate (GMP) and deoxyguanosine monophosphate (dGMP) and occurs at a similar or faster rate for both isomers compared to cisplatin despite greatly increased steric demand .

Biochemical Pathways

It is known that rac1, a member of the rho gtpase family, is involved in various cellular functions and physiological processes, including changes in cell morphology, cell migration, cell proliferation, and cell adhesion .

Pharmacokinetics

A chromatographic approach was used to estimate the solvent partition coefficient of the dichloride complex

Result of Action

The R,R-enantiomer of this compound showed increased efficacy compared to cisplatin for both cancer cell lines . This suggests that the compound’s action results in significant molecular and cellular effects, particularly in terms of its antiproliferative activity.

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Rac-1,2-Diaminodiamantane interacts with various biomolecules in its role as a ligand for platinum(II) complexes. The binding of these diamondoid-based platinum complexes to nucleotides has been tested for both enantiomers with guanosine monophosphate (GMP) and deoxyguanosine monophosphate (dGMP). The binding occurs at a similar or faster rate for both isomers compared to cisplatin despite greatly increased steric demand .

Cellular Effects

This compound, in the form of its platinum(II) complexes, has demonstrated antiproliferative activity against human ovarian cancer cell lines A2780 and cisplatin-resistant A2780cis . Its R,R-enantiomer showed increased efficacy compared to cisplatin for both cancer cell lines .

Molecular Mechanism

The molecular mechanism of action of this compound involves its role as a ligand in platinum(II) complexes. These complexes bind to nucleotides such as GMP and dGMP, forming inter- and intrastrand DNA cross-links that block repair mechanisms .

Propiedades

IUPAC Name |

pentacyclo[7.3.1.14,12.02,7.06,11]tetradecane-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c15-13-5-7-1-9-10-2-8(4-11(9)13)6-14(13,16)12(10)3-7/h7-12H,1-6,15-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCBBDKCJTHNOIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3C4C1C5CC(C4)CC3(C5(C2)N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1,1,2,3,3,3-Hexafluoro-propyl)-[1,4]dioxane](/img/structure/B6302586.png)

![2-(4-Chlorophenyl)-3-iodoimidazo[1,2-a]pyridine](/img/structure/B6302670.png)

![6-Bromo-2-fluoropyrazolo[1,5-a]pyridine](/img/structure/B6302677.png)